molecular formula C8H8Br2NNaO3S B14912658 Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B14912658
M. Wt: 381.02 g/mol
InChI Key: XWUDUANQIPYTLG-UHFFFAOYSA-M
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Description

Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include a bicyclic framework with bromine and sulfur atoms, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of a precursor compound, followed by cyclization and introduction of the sodium carboxylate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and yield. Additionally, purification processes such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary but often involve specific solvents and temperature control to optimize the reaction outcomes .

Major Products Formed

Scientific Research Applications

Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the bicyclic structure allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate apart is its unique combination of bromine atoms and the thia-azabicyclo framework. This structure provides distinct reactivity and binding properties, making it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C8H8Br2NNaO3S

Molecular Weight

381.02 g/mol

IUPAC Name

sodium;6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H9Br2NO3S.Na/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7;/h3,6H,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

XWUDUANQIPYTLG-UHFFFAOYSA-M

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)[O-])C.[Na+]

Origin of Product

United States

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